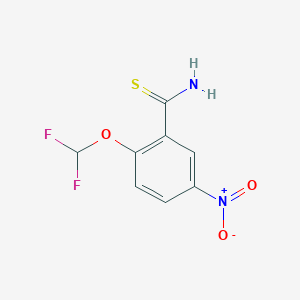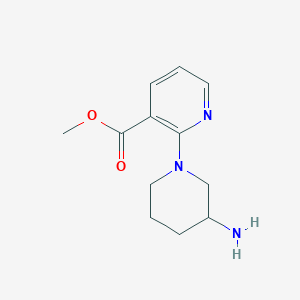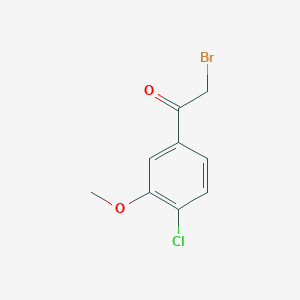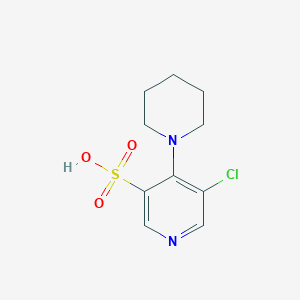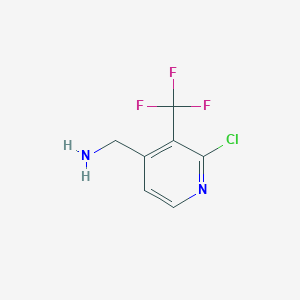
(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanamine: is a chemical compound with the molecular formula C7H6ClF3N2 and a molecular weight of 210.58 g/mol This compound is a derivative of pyridine, characterized by the presence of chloro and trifluoromethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with appropriate amine reagents under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: Its derivatives have been studied for their antimicrobial, antifungal, and anticancer properties .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its ability to act as a key intermediate in the production of active ingredients makes it valuable for crop protection .
Mechanism of Action
The mechanism of action of (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, leading to the modulation of biological activities. For instance, in antimicrobial applications, it may inhibit essential enzymes or disrupt cell membrane integrity .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridin-4-ol
Uniqueness: Compared to similar compounds, (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanamine stands out due to its specific substitution pattern on the pyridine ring. This unique arrangement of chloro and trifluoromethyl groups imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for specialized applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
[2-chloro-3-(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-5(7(9,10)11)4(3-12)1-2-13-6/h1-2H,3,12H2 |
InChI Key |
XUQLFULWVIGOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CN)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


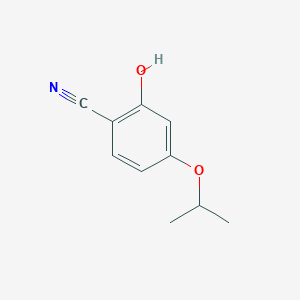
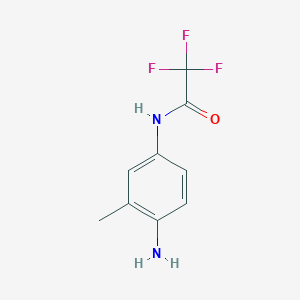
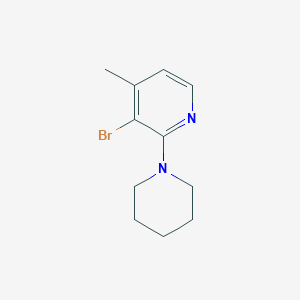
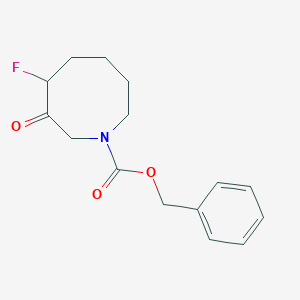
![2-(Methylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B12998007.png)
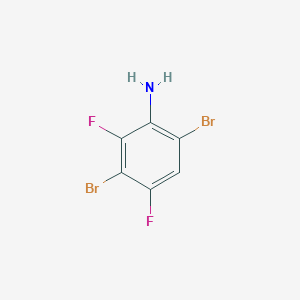
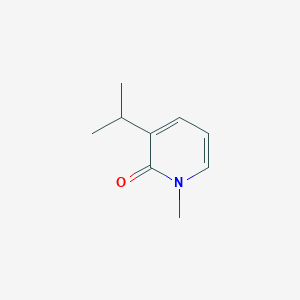
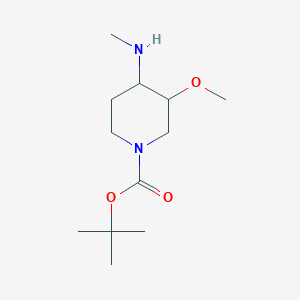
![Dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12998039.png)
